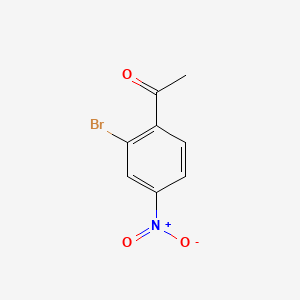

1-(2-Bromo-4-nitrophenyl)ethanone

Description

Contextualization within Halogenated and Nitrated Acetophenones in Organic Synthesis

Halogenated acetophenones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, dyes, and pesticides. The presence of a halogen atom, such as bromine, on the acetophenone (B1666503) structure provides a reactive site for various chemical transformations. Specifically, α-haloketones are recognized as key precursors for the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, some of which exhibit notable biological activity. The two adjacent electrophilic centers, the α-halocarbon and the carbonyl carbon, make these molecules highly valuable for constructing diverse heterocyclic systems. researchgate.net

Similarly, nitrated acetophenones are important intermediates in organic synthesis. The nitro group, an electron-withdrawing group, can influence the reactivity of the aromatic ring and the acetyl group. ontosight.ai Furthermore, the nitro group can be readily reduced to an amino group, which opens up pathways for the synthesis of a variety of other functional groups and heterocyclic rings. The nitration of acetophenone derivatives is a key process for creating these valuable intermediates. google.com

1-(2-Bromo-4-nitrophenyl)ethanone combines the functionalities of both halogenated and nitrated acetophenones. This dual functionalization provides multiple reaction sites, allowing for a broad range of chemical modifications. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction. This makes it a highly versatile reagent in the hands of synthetic chemists.

Significance as a Precursor and Synthetic Intermediate in Molecular Architecture

The strategic placement of the bromo and nitro groups on the phenyl ring of this compound makes it a powerful tool for molecular design and construction. It serves as a key starting material for the synthesis of more complex organic molecules through a variety of reactions.

Key Synthetic Transformations:

Substitution Reactions: The bromine atom is a good leaving group, allowing for its replacement by various nucleophiles. This enables the introduction of different functional groups at the ortho position to the acetyl group.

Reduction Reactions: The nitro group can be selectively reduced to an amino group using various reducing agents. This transformation is fundamental in the synthesis of many biologically active compounds and is a key step in the preparation of substituted anilines.

Oxidation Reactions: The ethanone (B97240) group can be oxidized to form carboxylic acids or other oxidized derivatives, further expanding the synthetic possibilities.

The compound's utility is demonstrated in its application as a reagent in the formation of complex molecules and as a probe for detecting thiols and amino acids in biological samples. Its structural features are also investigated for their potential as pharmacophores in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Table of Compound Properties:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H6BrNO3 | nih.gov |

| Molecular Weight | 244.04 g/mol | nih.gov |

| CAS Number | 90004-93-6 | nih.gov |

| Synonyms | 2'-Bromo-4'-nitroacetophenone, Ethanone, 1-(2-bromo-4-nitrophenyl)- | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSHDDCLWALGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237992 | |

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-93-6 | |

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090004936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromo 4 Nitrophenyl Ethanone

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom of 1-(2-bromo-4-nitrophenyl)ethanone is susceptible to substitution by various nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group in the para position and the acetyl group in the meta position relative to the bromine atom activates the aryl halide towards nucleophilic aromatic substitution.

S_N2 Type Displacements

The bromine atom in this compound can be displaced by nucleophiles in reactions that exhibit characteristics of an S_N2 mechanism. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reactivity of the compound in these displacements is enhanced by the presence of the electron-withdrawing groups on the aromatic ring, which stabilize the transition state.

Analogous compounds, such as other α-bromo ketones, are known to readily undergo nucleophilic substitution. For instance, 2-bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one, a structurally related compound, reacts with nucleophiles like amines and thiols to form new carbon-nitrogen or carbon-sulfur bonds. This suggests that this compound would behave similarly, providing a pathway to a variety of substituted derivatives.

Formation of Sulfur- and Nitrogen-Containing Derivatives

A significant application of the nucleophilic substitution reactivity of this compound is the synthesis of various sulfur- and nitrogen-containing heterocyclic and acyclic compounds.

Nitrogen-Containing Derivatives: The reaction with nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of 2-amino-1-(4-nitrophenyl)ethanone (B239941) derivatives. These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrobromic acid formed as a byproduct. For example, the reaction of a similar substrate, p-nitrophenyloxirane, with p-chlorobenzylamine results in the formation of a substituted amino alcohol, highlighting the propensity of such structures to react with amines. researchgate.net

Sulfur-Containing Derivatives: Similarly, sulfur nucleophiles like thiols and thiophenols can displace the bromine atom to yield 2-thio-1-(4-nitrophenyl)ethanone derivatives. These reactions are often facilitated by the use of a base to generate the more nucleophilic thiolate anion. The resulting thioethers are valuable intermediates in the synthesis of various biologically active molecules.

| Nucleophile | Product | Reaction Conditions |

| Primary/Secondary Amine | 1-(2-(Alkyl/Aryl)amino-4-nitrophenyl)ethanone | Typically in a polar solvent, often with a non-nucleophilic base |

| Thiol/Thiophenol | 1-(2-(Alkyl/Aryl)thio-4-nitrophenyl)ethanone | Often in the presence of a base to form the thiolate |

Reactions Involving the Carbonyl Group

The ketone functional group in this compound is a site for a variety of chemical transformations, including reduction and condensation reactions.

Reduction Reactions of the Ketone Moiety

The carbonyl group of the ethanone (B97240) moiety can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. youtube.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can be critical to avoid the reduction of the nitro group. Sodium borohydride is generally a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of nitro groups. youtube.com The resulting 1-(2-bromo-4-nitrophenyl)ethanol is a chiral molecule and can be a precursor for the synthesis of enantiomerically pure compounds.

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-(2-Bromo-4-nitrophenyl)ethanol | Methanol or ethanol (B145695) as solvent, room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Bromo-4-nitrophenyl)ethanol | Anhydrous ether or THF, followed by aqueous workup |

Condensation Reactions with Amines and Other Nucleophiles

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), to form imines, oximes, and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

For instance, the reaction of a related compound, m-nitroacetophenone, with 4-aminoantipyrine (B1666024) leads to the formation of a Schiff base. researchgate.net Similarly, 2'-aminoacetophenone (B46740) reacts with hydroxylamine hydrochloride to yield an oxime. orgsyn.org These examples strongly suggest that this compound will react analogously with such nucleophiles to generate a diverse set of derivatives with potential applications in medicinal chemistry and materials science.

| Reagent | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | >C=O + R-NH₂ → >C=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | >C=O + NH₂OH → >C=N-OH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | >C=O + NH₂NH₂ → >C=N-NH₂ + H₂O |

Electrophilic and Radical Reactivity Pathways

While nucleophilic substitution at the bromine-bearing carbon and reactions at the carbonyl group are prominent, the aromatic ring of this compound can also participate in electrophilic and potentially radical reactions, although these are less common due to the deactivating nature of the substituents.

Information on specific radical reactions involving this compound is not extensively documented. However, aryl halides can participate in radical reactions under specific conditions, such as those initiated by radical initiators or photolysis. The presence of the nitro group might also influence radical pathways.

Reactivity in the Presence of Electron-Withdrawing Groups

This compound is a molecule intrinsically rich in electron-withdrawing groups (EWGs), which profoundly influences its chemical reactivity. The acetyl (CH₃CO), nitro (NO₂), and bromo (Br) substituents all pull electron density away from the aromatic ring through inductive and/or resonance effects.

The nitro group, located para to the acetyl group, is a powerful EWG, acting through both strong resonance (-R) and inductive (-I) effects. The acetyl group also withdraws electrons, primarily through a resonance effect. The bromine atom contributes a strong inductive withdrawing effect (-I) but a weaker resonance donating effect (+R). The cumulative impact of these groups renders the phenyl ring highly electron-deficient. This deactivation makes electrophilic aromatic substitution reactions, which require an electron-rich ring, highly unfavorable.

Conversely, this electron-poor character makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . The powerful EWGs, particularly the nitro and acetyl groups, are positioned to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during this type of reaction. The bromine atom, being a good leaving group, is the typical site for such nucleophilic attack.

Furthermore, the acetyl group creates another reactive site: the α-carbon. The bromine on this carbon (if it were 2-bromo-1-phenylethanone) would be highly susceptible to nucleophilic substitution (SN2) reactions. In the subject molecule, the bromine is on the aromatic ring itself, making the α-bromo ketone reactivity a point of comparison rather than a direct feature. The primary reactivity influenced by the EWGs is centered on the aromatic ring.

Table 1: Influence of Substituents on the Reactivity of the Phenyl Ring

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Nitro (-NO₂) Group | Para (to Acetyl) | Strong -R, Strong -I | Strong activation for SNAr; Strong deactivation for EAS |

| Acetyl (-COCH₃) Group | Para (to Nitro) | Strong -R, Strong -I | Strong activation for SNAr; Strong deactivation for EAS |

| Bromo (-Br) Group | Ortho (to Acetyl) | Strong -I, Weak +R | Weak deactivation for EAS; Good leaving group for SNAr |

Free Radical Chain Sequences

While the ionic reactions of this compound are well-established based on its functional groups, its involvement in free radical chain sequences is less commonly documented in the literature. Free radical reactions involve three key stages: initiation, propagation, and termination.

Initiation: This stage requires the formation of a radical, typically through homolytic cleavage of a bond using light or heat. For instance, radical bromination reactions are often initiated by the homolysis of Br₂.

Propagation: A radical reacts with a stable molecule to form a new radical, which continues the chain. This often involves hydrogen abstraction or addition to a double bond.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain.

In the context of this compound, the C-Br bond could potentially undergo homolysis to form an aryl radical, or the acetyl group's methyl hydrogens could be abstracted. However, the high reactivity of this compound in nucleophilic substitution pathways generally makes these routes more favorable and synthetically useful. For example, the synthesis of α-bromo ketones often proceeds via bromination of the corresponding ketone, which can involve radical intermediates. nih.gov However, since the subject compound is an aryl ketone, the more pertinent reactions involve the substituents on the aromatic ring.

Kinetic Studies and Reaction Mechanism Elucidation

Specific kinetic data for reactions involving this compound are not widely available in the surveyed literature. However, the mechanisms of its principal reactions can be elucidated from well-understood principles of physical organic chemistry.

The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. The mechanism is a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine. This is typically the rate-determining step. stackexchange.com The attack forces the electrons of the pi bond onto the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (Br⁻) is expelled.

The stability of the Meisenheimer complex is crucial to the reaction's feasibility. In this compound, the negative charge of the intermediate is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-acetyl and para-nitro groups. This substantial stabilization lowers the activation energy of the first step, facilitating the reaction. stackexchange.com

Influence of Substituents on Reaction Outcomes (Bromo and Nitro Group Effects)

The specific arrangement of the bromo and nitro groups is the primary determinant of reaction outcomes for this compound.

The nitro group at the para position has the most profound activating effect for nucleophilic aromatic substitution. Its position allows for direct delocalization of the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com Without this stabilization, the reaction would be significantly slower or require much harsher conditions.

The bromo group at the ortho position serves two main roles. First, it is a good leaving group, a necessary characteristic for the SNAr mechanism. Second, its strong electron-withdrawing inductive effect further contributes to the electron deficiency of the aromatic ring, making the initial nucleophilic attack more favorable.

The combination of a para-nitro group and an ortho-bromo group creates a highly activated system for the substitution of the bromine atom. Studies on related compounds, such as 4-bromo-nitrobenzene, confirm that the para isomer is significantly more reactive towards nucleophiles than the meta isomer because the para-nitro group can effectively stabilize the intermediate carbanion. stackexchange.com The presence of the additional activating acetyl group in this compound further enhances this reactivity. Therefore, nucleophilic attack will selectively occur at the carbon attached to the bromine, leading to its substitution.

Derivatization Strategies and Synthetic Applications

Utilization as a Key Building Block for Complex Organic Molecules

1-(2-Bromo-4-nitrophenyl)ethanone serves as a fundamental building block in the assembly of intricate organic structures. Its utility stems from the reactivity of the α-bromo ketone moiety, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of various functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group further influences the reactivity of the aromatic ring, making it susceptible to certain substitution patterns.

The compound is particularly useful in creating chalcone (B49325) analogues, which are known for their biological relevance. Through reactions like the S_RN1 radical substitution, the α-bromo ketone can be functionalized to produce α,β-unsaturated ketones. Furthermore, the bromine atom and the nitro group are key handles for further chemical transformations, including substitution and reduction reactions, enabling the construction of complex molecular frameworks. It is a recognized intermediate for synthesizing bioactive molecules with potential applications in pharmaceuticals and advanced materials. vulcanchem.com

Synthesis of Heterocyclic Compounds

The structure of this compound is well-suited for the construction of various heterocyclic rings, which are core components of many biologically active compounds.

Azoles (e.g., Thiazoles) and Azines

Thiazoles: A prominent application of this compound is in the Hantzsch thiazole (B1198619) synthesis. This method involves the reaction of an α-haloketone with a thioamide. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom in an SN2 reaction. Subsequent cyclization via attack of the thioamide's nitrogen on the ketone's carbonyl group, followed by dehydration, yields the thiazole ring. youtube.com This reaction is a reliable route to produce highly substituted thiazoles, which are significant scaffolds in medicinal chemistry due to their presence in numerous antibacterial and anti-inflammatory agents. researchgate.net For instance, reacting this compound with a suitable thioamide would lead to the formation of a 2-substituted-4-(2-bromo-4-nitrophenyl)thiazole.

Azines: Azines, characterized by a C=N-N=C linkage, can be synthesized from ketone precursors. While direct synthesis from this compound is less commonly documented, the ketone functionality allows for condensation reactions with hydrazine (B178648) or its derivatives. rsc.org For example, reaction with hydrazine hydrate (B1144303) could potentially lead to the corresponding hydrazone, which could then dimerize or react with another ketone to form an azine. The synthesis of new cyan-containing azines has been achieved through nucleophilic substitution on related bromo-nitro aromatic compounds, indicating the potential for this compound to participate in similar transformations. rsc.org

Fused Heterocyclic Systems

The reactive sites on this compound facilitate the synthesis of fused heterocyclic systems. These are structures where a heterocyclic ring is fused to the initial phenyl ring or to another newly formed ring. For example, the bromo and acetyl groups can participate in reactions that lead to the formation of a new ring fused to the parent benzene (B151609) ring. Additionally, the nitro group can be reduced to an amino group, which can then be used as a handle for subsequent cyclization reactions to build fused systems like quinolines or benzodiazepines, depending on the reaction partners. The synthesis of isoxazole (B147169) and pyrazoline derivatives through the cyclization of α,β-unsaturated ketones (chalcones), which can be derived from this compound, demonstrates a pathway to such heterocyclic structures. researchgate.net

Design and Synthesis of Advanced Functionalized Organic Scaffolds

The term "advanced functionalized organic scaffolds" refers to core molecular structures that can be systematically modified to create libraries of compounds for screening in materials science and drug discovery. The electron-withdrawing properties imparted by the nitro and bromo groups make this compound a useful component in the design of advanced materials such as liquid crystals. vulcanchem.com Its ability to undergo various chemical modifications allows for the systematic alteration of the molecular shape, polarity, and potential for intermolecular interactions like hydrogen bonding and π–π stacking, which are critical for the properties of functional materials. vulcanchem.com The synthesis of intermediates for adrenaline-type drugs and heterocyclic systems from structurally similar bromo-ethanone derivatives highlights the role of this class of compounds in creating diverse and functionalized scaffolds.

Precursor for Advanced Intermediates in Pharmaceutical and Agrochemical Research

This compound is a valuable precursor for more advanced intermediates used in the synthesis of potential pharmaceutical and agrochemical agents. vulcanchem.com The compound's reactive nature allows it to be converted into other key synthetic intermediates.

A notable example is its use in the synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile. This transformation can be achieved through a multi-step sequence, potentially involving the conversion of the ethanone (B97240) to a tosylhydrazone followed by reaction with a cyanide source. The resulting acetonitrile (B52724) derivative is another versatile intermediate, with the nitrile group offering further avenues for chemical modification. chemicalbook.com

Furthermore, derivatives of this compound are investigated for their potential as pharmacophores in drug design, particularly in the development of anti-inflammatory and anticancer agents. The core structure is a key element in the synthesis of various bioactive molecules. For instance, related bromo-nitro aromatic compounds are used to create sulfamethaoxazole hybrids with antitubercular activity, demonstrating the importance of this chemical motif in medicinal research. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon skeleton and the local environment of protons.

While specific experimental ¹H NMR data for 1-(2-Bromo-4-nitrophenyl)ethanone is not widely documented in readily available literature, a theoretical analysis based on its structure allows for the prediction of its proton spectrum. The molecule contains two distinct proton environments: the aromatic protons on the substituted phenyl ring and the protons of the methyl group.

The aromatic region is expected to show signals for three protons. The electron-withdrawing effects of the nitro group (at C4) and the bromine atom (at C2), along with the acetyl group (at C1), significantly influence the chemical shifts of these protons, moving them downfield.

H-6: This proton is ortho to the acetyl group and meta to the nitro group. It is expected to appear as a doublet.

H-5: This proton is situated between the nitro group (ortho) and the bromine atom (meta). It is expected to be a doublet of doublets.

H-3: This proton is adjacent to both the bromine atom and the nitro group, making it the most deshielded. It is predicted to appear as a doublet.

The methyl protons of the ethanone (B97240) group (-COCH₃) are in a different chemical environment and will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.6 | Singlet | N/A |

| H-6 | ~7.8 - 8.0 | Doublet | ~8-9 |

| H-5 | ~8.2 - 8.4 | Doublet of Doublets | ~8-9, ~2-3 |

| H-3 | ~8.5 - 8.7 | Doublet | ~2-3 |

Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.

Similar to the proton NMR, detailed experimental ¹³C NMR data for this compound is scarce. However, a theoretical prediction can be made. The molecule has eight unique carbon atoms, which would result in eight distinct signals in the ¹³C NMR spectrum.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the 190-200 ppm range.

Methyl Carbon (-CH₃): This is the most shielded carbon and will appear far upfield.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C4) and bromine atom (C2) will have their chemical shifts significantly affected. The carbon attached to the acetyl group (C1) will also be deshielded.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~28 - 32 |

| C2 (-Br) | ~120 - 125 |

| C1 (-C=O) | ~135 - 140 |

| C4 (-NO₂) | ~148 - 152 |

| C3, C5, C6 | ~124 - 135 |

| C=O | ~192 - 198 |

Note: These are estimated values. The assignments for C3, C5, and C6 can be complex and would require advanced NMR techniques for definitive confirmation.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern of the aromatic ring, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the aromatic ring (e.g., linking the H-3 signal to the C-3 signal).

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its specific functional groups. While a spectrum for the exact isomer 2'-Bromo-4'-nitroacetophenone is available from the NIST WebBook, the general regions of absorption can be predicted based on its structure. thermofisher.com

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, which is characteristic of an aryl ketone's carbonyl group.

NO₂ Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the phenyl ring.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic ring.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Vendor data for the related isomer, 2-Bromo-1-(4-nitrophenyl)ethanone, confirms the presence of these characteristic bands. thermofisher.comchemicalbook.comfishersci.calabfind.co.kr

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1690 - 1710 | Strong |

| NO₂ | Asymmetric Stretch | 1515 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Weak |

| C-Br | Stretch | 500 - 600 | Medium |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the most prominent Raman signals would be expected from the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring. While specific experimental data for this isomer is not available, data for the related compound 2-Bromo-1-(4-nitrophenyl)ethanone is documented, indicating that a spectrum can be obtained. nih.gov

Symmetric NO₂ Stretch: This vibration, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1350 cm⁻¹.

Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene (B151609) ring would produce a strong, sharp signal. Other ring deformation and stretching modes would also be visible.

C=O Stretch: The carbonyl stretch is also Raman active, though its intensity can vary.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and contributing to its definitive structural elucidation.

X-ray Diffraction (XRD) Analysis

X-ray diffraction studies are instrumental in determining the precise arrangement of atoms within a crystalline solid, offering a definitive view of the molecule's structure and its interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction analysis provides the most unambiguous method for determining the absolute configuration and detailed molecular geometry of a compound. While specific single-crystal X-ray diffraction data for this compound is not widely published, analysis of closely related analogs such as 2-Bromo-1-(3-nitrophenyl)ethanone reveals key structural features that are likely to be shared. In a study of 2-Bromo-1-(3-nitrophenyl)ethanone, two molecules were found to crystallize in the asymmetric unit. nih.gov The nitro and ethanone groups were observed to be nearly planar with the benzene ring. nih.gov A slight twist is noted in the bromine atom's position relative to the ethanone group. nih.gov This fundamental geometry provides a strong basis for understanding the likely conformation of this compound.

For a comparative understanding, crystallographic data for a related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, is presented below. This data illustrates the typical parameters obtained from such an analysis.

Table 1: Crystallographic Data for 2-Bromo-1-(4-methoxyphenyl)ethanone

| Parameter | Value |

|---|---|

| Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.06 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.7360 (15) |

| b (Å) | 12.441 (3) |

| c (Å) | 10.048 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 900.3 (4) |

| Z | 4 |

Data sourced from a study on 2-Bromo-1-(4-methoxyphenyl)ethanone. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of the related 2-Bromo-1-(3-nitrophenyl)ethanone, a variety of weak intermolecular forces are observed. nih.gov These include C-H···O and C-H···Br hydrogen bonds, which play a significant role in the formation of a supramolecular three-dimensional network. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 244.04 g/mol . nih.gov

Upon ionization in a mass spectrometer, the molecule will form a molecular ion, and due to the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak will be observed. docbrown.info The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for similar bromo-nitro aromatic compounds involve the loss of small neutral molecules or radicals.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.96039 | 142.3 |

| [M+Na]⁺ | 265.94233 | 153.7 |

| [M-H]⁻ | 241.94583 | 149.1 |

| [M+NH₄]⁺ | 260.98693 | 162.7 |

| [M+K]⁺ | 281.91627 | 139.7 |

Data calculated using CCSbase. uni.lu

The fragmentation pattern of related nitroaromatic compounds often involves characteristic losses. For instance, nitazene (B13437292) analogs, which also contain nitro groups, show fragmentation pathways that include the loss of the alkyl side chain from the protonated molecular ion. nih.gov For this compound, one would expect to see fragments corresponding to the loss of the bromoacetyl group or the nitro group, providing key diagnostic peaks in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound—the nitrophenyl group and the carbonyl group—are expected to give rise to distinct absorption bands.

The nitrophenyl group typically exhibits strong absorption due to π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro group. The carbonyl group of the ethanone moiety also contributes with its own n → π* transition, although this is often weaker.

In studies of similar nitrophenol compounds, such as 2,4,6-trinitrophenol (TNP), characteristic absorption peaks are observed in the UV-Vis spectrum. researchgate.net The addition of other reagents can cause shifts in these peaks, indicating chemical reactions or interactions. researchgate.netresearchgate.net For this compound, the UV-Vis spectrum would be a valuable tool for monitoring reactions, such as the reduction of the nitro group, which would lead to significant changes in the absorption profile.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying multi-electron systems. DFT calculations are instrumental in understanding the structural and electronic characteristics of 1-(2-bromo-4-nitrophenyl)ethanone.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, the key conformational feature is the orientation of the acetyl group relative to the phenyl ring.

Computational studies on substituted acetophenones consistently show that the planarity of the molecule is influenced by its substituents. researchgate.net For 2'-substituted acetophenones, two primary conformers, s-trans and s-cis, are considered, referring to the relative orientation of the carbonyl oxygen and the substituent at the C2 position. In the case of this compound, the s-trans conformer, where the bulky bromine atom and the carbonyl oxygen are positioned away from each other, is expected to be significantly more stable due to minimized steric hindrance and electrostatic repulsion. nih.gov Studies on similar 2'-fluoro-substituted acetophenones have confirmed a strong preference for the s-trans conformation. nih.govacs.org

The geometry optimization would also reveal the planarity of the nitro group relative to the benzene (B151609) ring. In related nitro-acetophenone derivatives, the nitro group tends to be nearly coplanar with the aromatic ring to maximize resonance stabilization, though slight twisting can occur. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: Data is illustrative, based on typical values for related substituted acetophenones and DFT calculations.)

| Parameter | Predicted Value | Description |

| C-C (ring) | ~1.39 Å | Average aromatic carbon-carbon bond length. |

| C-Br | ~1.90 Å | Bond length between the phenyl ring and bromine. |

| C-N (nitro) | ~1.48 Å | Bond length between the phenyl ring and the nitro group. |

| C-C (acetyl) | ~1.51 Å | Bond length between the phenyl ring and the acetyl carbon. |

| C=O | ~1.22 Å | Carbonyl double bond length. |

| C-C-C=O Dihedral | ~0-10° | Dihedral angle indicating near-planarity of the acetyl group. |

| C-C-N-O Dihedral | ~0-5° | Dihedral angle indicating near-planarity of the nitro group. |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, both the nitro group (-NO₂) and the acetyl group (-COCH₃) are strong electron-withdrawing groups, and the bromine atom also acts as an electron-withdrawing group via induction. These groups are expected to significantly lower the energy of the LUMO. nih.govresearchgate.net

HOMO: The HOMO is predicted to be primarily localized on the electron-rich aromatic ring, with some contribution from the bromine atom's lone pairs.

LUMO: The LUMO is expected to be delocalized over the nitro group and the carbonyl group, extending into the phenyl ring. This distribution makes these sites susceptible to nucleophilic attack.

The presence of multiple electron-withdrawing groups would result in a relatively small HOMO-LUMO gap, indicating that the molecule is a good electron acceptor and thus electrophilic in nature. nih.gov DFT studies on halogen-substituted compounds confirm that halogenation tends to decrease the HOMO-LUMO energy gap, thereby increasing chemical reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Related Parameters (Note: Values are illustrative, based on general principles for nitroaromatic compounds.)

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -7.5 to -8.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -3.0 to -4.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | High | Measures the propensity of a species to accept electrons. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atoms of the nitro and carbonyl groups. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Regions of electron deficiency. These would be found around the hydrogen atoms of the phenyl ring and, most significantly, near the nitrogen atom of the nitro group and the carbon atom of the carbonyl group. These areas are susceptible to nucleophilic attack.

Neutral Potential (Green): Areas with moderate electron density, such as the carbon backbone of the aromatic ring.

The MEP analysis would clearly illustrate the electron-withdrawing power of the substituents, highlighting the electrophilic nature of the molecule. nih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. numberanalytics.commpg.de It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, allowing for an intuitive, Lewis-structure-like interpretation of the wavefunction.

Key insights from an NBO analysis of this compound would include:

Natural Population Analysis (NPA): This provides the natural atomic charges on each atom. The oxygen atoms of the nitro and carbonyl groups, along with the bromine atom, would carry significant negative charges. Conversely, the nitrogen atom, the carbonyl carbon, and the carbon atom attached to the bromine would exhibit positive charges.

Reaction Mechanism Modeling and Transition State Characterization

For instance, in electrophilic aromatic substitution reactions, such as further nitration, the existing nitro and acetyl groups are meta-directing and strongly deactivating. lkouniv.ac.in A computational study would model the approach of an electrophile (e.g., NO₂⁺) to the ring, calculate the energy barriers for attack at the ortho, meta, and para positions, and confirm that the transition state leading to meta-substitution is the lowest in energy. youtube.comresearchgate.net The modeling would involve locating the transition state structure and calculating its activation energy, which is the rate-determining step of the reaction. msu.edu

Computational Studies on Aromatic Nitro Compounds and Halogenated Ketones

The computational chemistry of aromatic nitro compounds and halogenated ketones is a well-established field, providing a solid foundation for understanding this compound.

Aromatic Nitro Compounds: DFT studies on nitroaromatics consistently show that the nitro group is a powerful electron-withdrawing substituent that significantly lowers the LUMO energy, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. nih.gov The planarity of the nitro group is crucial for its resonance effect. nih.gov

Halogenated Ketones: Computational analyses of halogenated ketones reveal the strong inductive effect of the halogen atom. researchgate.net Studies on bromoacetophenone isomers show that bromine substitution lowers both HOMO and LUMO energies. researchgate.net Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can also play a role in intermolecular interactions, which can be studied computationally. chemrxiv.org

These general findings from related classes of compounds reinforce the predictions made for this compound, painting a picture of a planar, highly electrophilic molecule with a low-energy LUMO centered on its electron-withdrawing functional groups.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing methods rooted in quantum mechanics, researchers can calculate various spectra, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR), providing valuable insights that complement and help interpret experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used and effective computational approaches for this purpose.

The process begins with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set, such as the popular B3LYP functional with a 6-311++G(d,p) basis set. grafiati.com This step is crucial as the accuracy of the predicted spectroscopic properties is highly dependent on the correctness of the calculated molecular structure. Once the optimized geometry is obtained, further calculations can be performed to predict the various spectroscopic characteristics.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental IR and Raman spectra. These calculations provide the wavenumbers and intensities of the fundamental vibrational modes of the molecule. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, and torsional vibrations. researchgate.net

The Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for a more precise and unambiguous assignment of the spectral bands. scispace.com

For instance, in compounds with similar functional groups, the characteristic vibrational frequencies are well-predicted by DFT calculations. The table below illustrates the kind of data that would be obtained from a theoretical vibrational analysis of this compound, based on findings for analogous compounds. scispace.comcardiff.ac.uk

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν(C=O) | Carbonyl | ~1700-1720 | Stretching vibration of the carbonyl group. |

| νas(NO₂) | Nitro | ~1520-1540 | Asymmetric stretching of the nitro group. |

| νs(NO₂) | Nitro | ~1340-1360 | Symmetric stretching of the nitro group. |

| ν(C-Br) | Bromo | ~600-650 | Stretching vibration of the carbon-bromine bond. |

| ν(C-N) | Nitro | ~840-860 | Stretching vibration of the carbon-nitrogen bond. |

| γ(C-H) | Aromatic Ring | ~750-900 | Out-of-plane bending of aromatic C-H bonds. |

Note: The data in this table is illustrative and based on theoretical calculations for compounds with similar functional groups. The exact values for this compound would require a specific DFT calculation for this molecule.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of the electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax). These calculations also provide information about the oscillator strength of each transition, which relates to the intensity of the absorption band, and the nature of the orbitals involved in the transition (e.g., n → π* or π → π*). This information is crucial for understanding the electronic structure and photophysical properties of the compound.

For a molecule like this compound, with its chromophoric nitro and carbonyl groups and the auxochromic bromo substituent on the aromatic ring, TD-DFT calculations can predict the key electronic transitions that give rise to its characteristic UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also employed to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors. nih.gov The calculated shielding tensors are then converted into chemical shifts by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS).

These theoretical chemical shifts are invaluable for the assignment of complex NMR spectra, especially for molecules with several non-equivalent protons and carbons. The accuracy of the predicted shifts is generally high enough to distinguish between different isomers and to confirm the proposed structure of a synthesized compound. nih.gov

The following table provides an example of the kind of results that would be generated from a GIAO-DFT calculation of the ¹³C NMR chemical shifts for this compound, based on data for related structures. nih.gov

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Environment |

|---|---|---|

| C=O | ~190-200 | Carbonyl carbon of the ethanone (B97240) group. |

| C-Br | ~120-130 | Aromatic carbon directly bonded to the bromine atom. |

| C-NO₂ | ~145-155 | Aromatic carbon directly bonded to the nitro group. |

| C-H (aromatic) | ~125-140 | Aromatic carbons bonded to hydrogen atoms. |

| CH₃ | ~25-35 | Methyl carbon of the ethanone group. |

Note: The data in this table is illustrative and based on theoretical calculations for compounds with similar functional groups. The exact values for this compound would require a specific GIAO-DFT calculation for this molecule.

Future Research Directions and Emerging Trends

Development of Highly Selective and Efficient Catalytic Systems for Synthesis

The current synthesis of 1-(2-Bromo-4-nitrophenyl)ethanone and related compounds often relies on classical bromination methods. However, the future of its synthesis lies in the development of highly selective and efficient catalytic systems. These advanced systems aim to improve yield, reduce waste, and offer milder reaction conditions.

An emerging area of interest is the use of nanoparticle-based catalysts. For instance, a one-pot protocol for the synthesis of the isomeric α-bromoacetophenone, 2-bromo-1-(4-nitrophenyl)ethanone, has been developed utilizing magnesium oxide (MgO) nanoparticles as a catalyst for the regioselective monobromination of 4-nitroacetophenone with bromodimethylsulfonium bromide. researchgate.netresearchgate.net This approach has shown promise in providing moderate to superior yields in an environmentally benign manner. researchgate.net Future research could focus on adapting and optimizing such nanoparticle-based catalytic systems for the specific synthesis of this compound, potentially leading to higher selectivity and efficiency. The high surface area and unique catalytic properties of nanoparticles like MgO could offer significant advantages over traditional methods. researchgate.net

Further research into other catalytic systems, such as those based on transition metals or organocatalysts, could also yield significant advancements. The goal is to develop methodologies that are not only efficient but also highly regioselective, ensuring the desired substitution pattern on the aromatic ring.

Exploration of Novel Reactivity Pathways and Transformations

The known reactivity of this compound, which includes nucleophilic substitution of the bromine atom, reduction of the nitro group, and reactions involving the ethanone (B97240) moiety, provides a solid foundation for exploring novel chemical transformations. Its utility as a synthon for a variety of heterocyclic compounds is an area ripe for further investigation. nih.gov

Future research is expected to delve into more complex and elegant synthetic strategies, such as its application in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a complex product, offer a highly efficient route to molecular diversity. frontiersin.orgmdpi.commdpi.com The electrophilic nature of the carbon bearing the bromine atom, coupled with the reactivity of the ketone, makes this compound an ideal candidate for the design of novel MCRs to generate libraries of complex molecules with potential pharmaceutical applications. mdpi.commdpi.com

Furthermore, the exploration of its participation in cascade or domino reactions, where a single event triggers a series of subsequent transformations, could lead to the efficient synthesis of intricate molecular architectures. researchgate.net The nitro group can also be a versatile handle for various transformations beyond simple reduction, including its use in the synthesis of fused heterocyclic systems. rsc.org

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can provide profound insights into its structural, electronic, and reactive properties.

DFT studies on para-substituted acetophenones have been successfully used to calculate rotational barriers, dipole moments, and vibrational frequencies, showing good agreement with experimental data. researchgate.net Similar computational analyses can be applied to this compound to understand the influence of the ortho-bromo and para-nitro substituents on the molecule's conformation and electronic distribution. Such studies can elucidate the interplay of steric and electronic effects, which govern its reactivity. researchgate.net

Future computational work could focus on:

Predicting Reaction Mechanisms: DFT calculations can be employed to model transition states and reaction pathways for various transformations of this compound, such as nucleophilic substitution or cycloaddition reactions. researchgate.net This can aid in the rational design of new reactions and the optimization of existing ones.

Rational Design of Derivatives: By computationally screening virtual libraries of derivatives, researchers can predict properties such as reactivity, stability, and potential biological interactions. This in-silico approach can significantly accelerate the discovery of new functional molecules based on the this compound scaffold.

Elucidating Spectroscopic Data: Computational modeling can assist in the interpretation of experimental spectroscopic data (e.g., NMR, IR) by correlating calculated parameters with observed spectra.

Below is a table of predicted properties for this compound from computational models.

| Property | Value | Source |

| Molecular Weight | 244.04 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 242.95311 Da | PubChem |

| Monoisotopic Mass | 242.95311 Da | PubChem |

| Topological Polar Surface Area | 62.9 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 226 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

| Note: These properties are computationally predicted and provided by PubChem. nih.gov |

Integration of this compound into Material Science Research

The presence of a reactive bromine atom and a polar nitro group makes this compound an attractive building block for the synthesis of novel functional materials. While its use in the production of dyes and pigments has been noted, its potential in advanced materials remains largely untapped.

A promising future direction is its incorporation into polymers. For example, "thiol-bromo click polymerization" is a facile method for synthesizing multifunctional polymers. rsc.org Although not yet reported for this compound itself, this strategy could be explored to create polymers with unique optical or electronic properties. The bromo functionality can readily react with thiol-containing monomers to form polymer chains. The resulting polymers, incorporating the nitro-aromatic moiety, could exhibit interesting characteristics such as high refractive indices, aggregation-induced emission, or sensing capabilities for explosives. rsc.org

Further research could focus on:

Synthesis of Specialty Polymers: Developing polymerization methods that utilize the reactivity of the bromo and/or ketone functionalities to create linear or cross-linked polymers.

Development of Functional Dyes: Modifying the core structure to create new dyes with enhanced properties, such as improved photostability or specific spectral characteristics.

Creation of Molecular Sensors: Designing and synthesizing derivatives that can act as chemosensors, where the binding of an analyte induces a change in an optical or electronic signal.

Mechanistic Elucidation of Complex Biological Interactions (General Chemical Basis)

The chemical reactivity of this compound, particularly its ability to act as an alkylating agent, forms the basis for its interactions with biological macromolecules. The electrophilic nature of the carbon atom attached to the bromine is a key feature in this regard.

Studies on similar compounds, such as α-bromo-4-amino-3-nitroacetophenone, have shown that they can specifically alkylate amino acid residues in proteins, such as methionine. nih.gov This alkylation is a result of the nucleophilic attack of the sulfur atom in methionine on the electrophilic carbon of the phenacyl bromide. nih.gov The efficiency of such alkylation reactions is influenced by factors like pH and the steric environment of the target residue. creative-proteomics.comnih.gov

Future research should aim to provide a more detailed mechanistic understanding of the interactions between this compound and biological nucleophiles, such as the thiol groups of cysteine residues and the imidazole (B134444) ring of histidine. This could involve:

Kinetic Studies: Investigating the rates of reaction with various amino acid derivatives to quantify its reactivity and selectivity.

Computational Docking and Molecular Dynamics Simulations: Modeling the interaction of this compound with the active sites of specific enzymes to identify potential binding modes and alkylation sites.

Spectroscopic Analysis: Using techniques like mass spectrometry and NMR to characterize the adducts formed with peptides and proteins, thereby identifying the specific sites of modification.

A deeper understanding of the fundamental chemical principles governing these interactions is crucial for the rational design of molecules with specific biological activities, while avoiding off-target effects.

Q & A

Basic: What are the common synthetic routes for 1-(2-Bromo-4-nitrophenyl)ethanone, and what reaction conditions optimize yield?

Answer:

this compound is typically synthesized via bromination of nitro-substituted acetophenone derivatives. A common approach involves:

- Step 1 : Nitration of acetophenone derivatives to introduce the nitro group at the para position.

- Step 2 : Bromination using brominating agents (e.g., Br₂ in H₂SO₄ or N-bromosuccinimide) at the ortho position relative to the nitro group.

Key conditions include: - Temperature : Controlled bromination at 0–25°C to avoid over-bromination.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Lewis acids like FeBr₃ may accelerate regioselective bromination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.